2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzoic acid
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Overview
Description
2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzoic acid is an aromatic compound characterized by the presence of a chlorophenyl group, an amino group, and two nitro groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzoic acid typically involves the nitration of 2-[(4-Chlorophenyl)amino]benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens, sulfonic acids, and alkylating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The nitro groups play a crucial role in the compound’s reactivity, enabling it to participate in redox reactions and interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)amino]benzoic acid: Lacks the nitro groups, resulting in different chemical and biological properties.
3,5-Dinitrobenzoic acid: Lacks the chlorophenylamino group, affecting its reactivity and applications.
4-Chloro-3,5-dinitrobenzoic acid: Similar structure but lacks the amino group, leading to different chemical behavior.
Uniqueness
2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzoic acid is unique due to the presence of both the chlorophenylamino and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chloroanilino)-3,5-dinitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O6/c14-7-1-3-8(4-2-7)15-12-10(13(18)19)5-9(16(20)21)6-11(12)17(22)23/h1-6,15H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEZFNXQFONMPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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